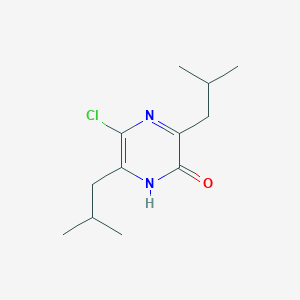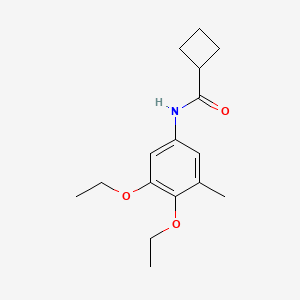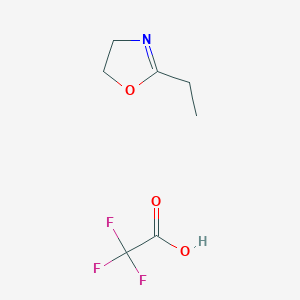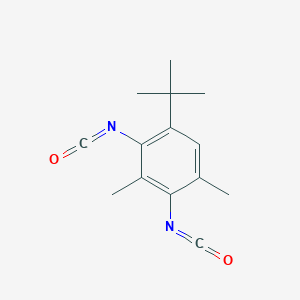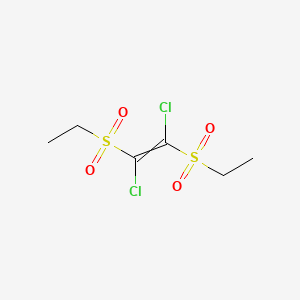
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene is an organochlorine compound with the molecular formula C6H10Cl2O4S2. This compound is characterized by the presence of two chlorine atoms and two ethylsulfonyl groups attached to an ethene backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene typically involves the chlorination of ethene derivatives followed by sulfonation. One common method includes the reaction of ethene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 1,2-dichloroethane. This intermediate is then reacted with ethylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. Safety measures are crucial due to the handling of chlorine gas and sulfonyl chlorides, which are hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethylsulfonyl ethane derivatives.
Substitution: Formation of substituted ethene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene has diverse applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene involves its interaction with nucleophiles due to the presence of electrophilic chlorine atoms. The ethylsulfonyl groups enhance the compound’s reactivity by stabilizing the transition state during chemical reactions. Molecular targets include enzymes and proteins with nucleophilic active sites, leading to potential inhibition or modification of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloroethane: A simpler compound with only two chlorine atoms attached to an ethane backbone.
1,2-Dichloro-1,2-bis(methylsulfonyl)ethene: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,2-Dichloro-1,2-bis(phenylsulfonyl)ethene: Contains phenylsulfonyl groups, making it bulkier and more hydrophobic.
Uniqueness
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene is unique due to the presence of ethylsulfonyl groups, which provide a balance between hydrophilicity and hydrophobicity. This makes it versatile in various chemical reactions and applications, distinguishing it from its simpler or bulkier analogs.
Eigenschaften
CAS-Nummer |
90429-52-0 |
|---|---|
Molekularformel |
C6H10Cl2O4S2 |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
1,2-dichloro-1,2-bis(ethylsulfonyl)ethene |
InChI |
InChI=1S/C6H10Cl2O4S2/c1-3-13(9,10)5(7)6(8)14(11,12)4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
RFRCPJCOFFSZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(=C(S(=O)(=O)CC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


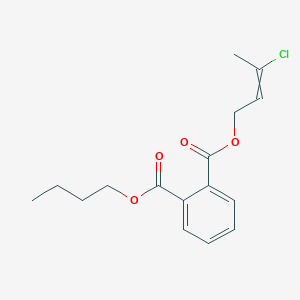
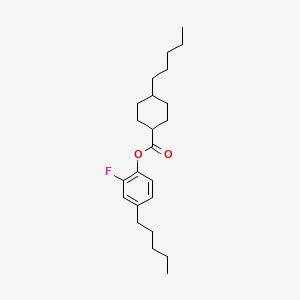
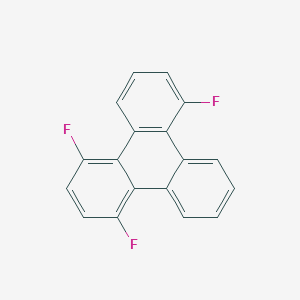
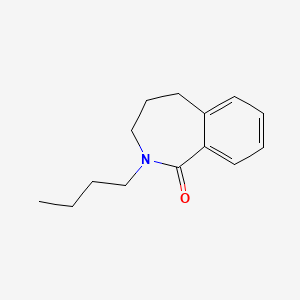

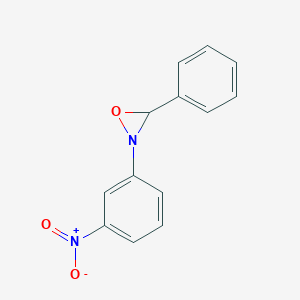
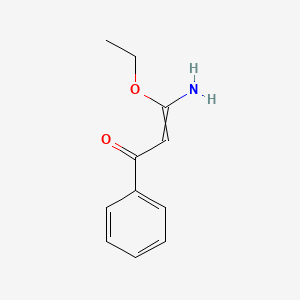
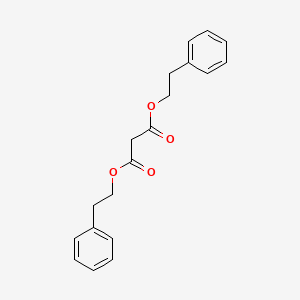
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
